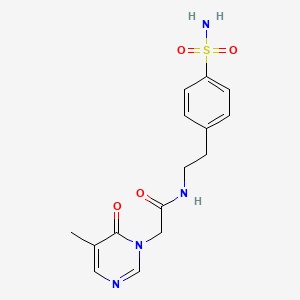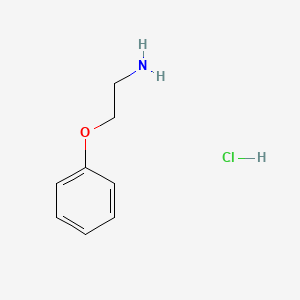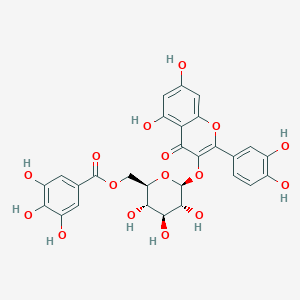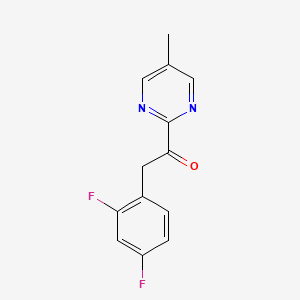
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical "2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide" is part of a class of compounds studied for their diverse chemical reactions, molecular structures, and properties. These investigations contribute significantly to understanding the compound's potential in various scientific and pharmaceutical applications.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the formation of intermediates like pyrimidinones and oxazinones, which are pivotal in creating the final compound. One method involves the reaction of α,β-unsaturated ketones with cyanothio-acetamide, leading to 2-cyanopyridinethiones, which, after several transformations, yield the desired pyrimidinone derivatives (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" reveals a folded conformation stabilized by intramolecular hydrogen bonding. This conformation influences the compound's reactivity and interactions (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically involve nucleophilic substitution, condensation, and cyclization reactions. These reactions are foundational in synthesizing various derivatives with potential antimicrobial and antitumor activities. For instance, the reaction with ethyl chloroacetate followed by cyclization and amination yields compounds with significant biological activities (Gein et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior under different conditions. The crystal structure analysis provides insights into the compound's stability and molecular interactions within the crystal lattice (Subasri et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical groups, stability under different conditions, and interaction with biological molecules, are key to determining the compound's utility in pharmaceuticals. Studies involving docking against SARS-CoV-2 protein and analysis of hydrogen-bonded interactions offer insights into the compound's potential antiviral properties (Mary et al., 2020).
Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been studied to understand their conformation and intramolecular interactions. These studies reveal that the molecules typically exhibit a folded conformation, which is stabilized by intramolecular hydrogen bonds, providing insights into the structural preferences of similar pyrimidine derivatives (Subasri et al., 2016).
Antimicrobial Applications
Compounds with pyrimidine cores, such as some synthesized pyrimidinones and oxazinones, have shown notable antimicrobial activities. This suggests potential applications of related compounds, like 2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, in developing new antimicrobial agents (Hossan et al., 2012).
Antitumor and Enzyme Inhibition
Derivatives of pyrimidine, such as thieno[2,3-d]pyrimidine antifolates, have been investigated for their dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, marking them as potent antitumor agents. This highlights the potential of compounds like this compound in cancer research and therapy (Gangjee et al., 2008).
Drug Design and Molecular Docking
Studies involving the structural analysis and molecular docking of pyrimidine derivatives provide valuable insights for rational drug design, particularly in identifying binding modes and interactions with biological targets. This knowledge can be applied to design derivatives of this compound with specific biological activities (He et al., 2007).
Propriétés
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-11-8-17-10-19(15(11)21)9-14(20)18-7-6-12-2-4-13(5-3-12)24(16,22)23/h2-5,8,10H,6-7,9H2,1H3,(H,18,20)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKNFLHYKXWZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2493130.png)
![4-[(1H-indazol-6-ylamino)methyl]phenol](/img/structure/B2493131.png)

![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)

![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)
![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2493141.png)
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)
